An In-Depth Technical Guide to 1-Methyl-4-(piperazin-1-yl)phthalazine: Structure, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 1-Methyl-4-(piperazin-1-yl)phthalazine: Structure, Properties, and Therapeutic Potential
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The phthalazine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. When coupled with a piperazine moiety, the resulting hybrid structures often exhibit potent and diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential therapeutic applications of 1-Methyl-4-(piperazin-1-yl)phthalazine. While specific experimental data for this exact molecule is not extensively available in the public domain, this guide synthesizes information from closely related analogues to provide a robust and scientifically grounded resource. We will delve into established synthetic routes, expected spectroscopic characteristics for structural elucidation, and the promising biological activities associated with this class of compounds, particularly in the realm of oncology.
Introduction: The Phthalazine-Piperazine Scaffold
Phthalazine, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, serves as a versatile building block in the design of novel therapeutic agents. Its derivatives are known to possess a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities. The incorporation of a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a common strategy in drug design to enhance pharmacokinetic properties, modulate receptor binding, and introduce sites for further functionalization.
The compound 1-Methyl-4-(piperazin-1-yl)phthalazine represents a specific embodiment of this hybrid scaffold. The methyl group at the 1-position and the piperazine ring at the 4-position of the phthalazine core are expected to influence its steric and electronic properties, thereby dictating its biological profile. This guide aims to provide a detailed technical framework for researchers interested in the synthesis, characterization, and evaluation of this and related compounds.
Chemical Structure and Physicochemical Properties
The chemical structure of 1-Methyl-4-(piperazin-1-yl)phthalazine consists of a phthalazine ring system where a methyl group is attached at the C1 position and a piperazin-1-yl group is attached at the C4 position.
Molecular Formula: C₁₃H₁₆N₄ Molecular Weight: 228.30 g/mol
| Property | Expected Value/Characteristic |
| Appearance | Likely a crystalline solid at room temperature, ranging from white to pale yellow. |
| Melting Point | Expected to be in the range of 150-250 °C, depending on the crystalline form and purity. |
| Solubility | Generally expected to have good solubility in organic solvents such as dichloromethane, chloroform, and methanol. Solubility in aqueous solutions may be pH-dependent due to the basic nitrogen atoms in the piperazine ring. |
| pKa | The piperazine moiety will have two pKa values, typically in the range of 5-9, making the compound basic. |
| LogP | The calculated octanol-water partition coefficient is likely to be in the range of 2-4, suggesting moderate lipophilicity. |
Synthesis and Purification
The synthesis of 1-Methyl-4-(piperazin-1-yl)phthalazine can be approached through established methods for the preparation of 1,4-disubstituted phthalazines. A common and effective strategy involves the nucleophilic aromatic substitution of a suitable 1-chloro-4-methylphthalazine precursor with piperazine.
General Synthetic Workflow
The following diagram illustrates a plausible synthetic route:
Caption: A generalized synthetic workflow for 1-Methyl-4-(piperazin-1-yl)phthalazine.
Step-by-Step Experimental Protocol (Representative)
This protocol is a generalized procedure based on the synthesis of similar phthalazine derivatives and may require optimization.
Step 1: Synthesis of a Phthalazinone Precursor
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To a solution of a suitable ortho-substituted benzoic acid derivative, add hydrazine hydrate.
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Reflux the mixture in an appropriate solvent (e.g., ethanol or acetic acid) for several hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and isolate the precipitated phthalazinone product by filtration.
Step 2: Chlorination of the Phthalazinone
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Treat the phthalazinone derivative with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline.
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Reflux the mixture until the reaction is complete (monitored by TLC).
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Carefully quench the reaction mixture with ice water.
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Extract the chlorinated phthalazine product with a suitable organic solvent (e.g., dichloromethane).
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 3: Nucleophilic Substitution with Piperazine
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Dissolve the 1-chloro-4-methylphthalazine in a suitable solvent such as n-butanol or ethanol.[1]
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Add an excess of piperazine to the solution.
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Heat the reaction mixture at reflux for several hours.[1]
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Monitor the progress of the reaction by TLC.
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Once the starting material is consumed, concentrate the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain 1-Methyl-4-(piperazin-1-yl)phthalazine.
Spectroscopic Characterization
The structural elucidation of 1-Methyl-4-(piperazin-1-yl)phthalazine would rely on a combination of spectroscopic techniques. Based on analogous structures, the following spectral data can be anticipated:
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Phthalazine Ring Protons: Aromatic protons on the phthalazine ring are expected to appear as multiplets in the downfield region (typically δ 7.5-8.5 ppm).
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Piperazine Ring Protons: The protons on the piperazine ring will likely appear as two distinct multiplets or broad singlets in the range of δ 3.0-4.0 ppm.
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Methyl Protons: The methyl group protons at the C1 position will likely appear as a singlet in the upfield region (around δ 2.5 ppm).
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Piperazine N-H Proton: A broad singlet, which may be exchangeable with D₂O, corresponding to the N-H proton of the piperazine ring.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Phthalazine Carbons: Aromatic carbons of the phthalazine ring will resonate in the δ 120-150 ppm region.
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Piperazine Carbons: The carbon atoms of the piperazine ring are expected to appear in the range of δ 40-55 ppm.
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Methyl Carbon: The methyl carbon will show a signal in the upfield region (around δ 15-25 ppm).
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Mass Spectrometry (MS):
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The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (m/z = 228.30 or 229.31).
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Characteristic fragmentation patterns may involve the cleavage of the piperazine ring or the loss of the methyl group.
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-
FT-IR (Fourier-Transform Infrared) Spectroscopy:
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N-H Stretch: A characteristic absorption band for the N-H stretching of the secondary amine in the piperazine ring, typically in the region of 3200-3400 cm⁻¹.
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Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Absorption bands below 3000 cm⁻¹ for the methyl and piperazine methylene groups.
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C=N and C=C Stretches: Characteristic absorptions in the 1500-1650 cm⁻¹ region for the aromatic rings.
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Biological Activities and Therapeutic Potential
While specific biological data for 1-Methyl-4-(piperazin-1-yl)phthalazine is limited, the broader class of phthalazine-piperazine hybrids has demonstrated significant therapeutic potential, particularly as anticancer agents.[2][3]
Anticancer Activity
Numerous studies have reported the synthesis and evaluation of phthalazine-piperazine derivatives as potent anticancer agents.[2][3] These compounds have been shown to target various components of cancer cell signaling pathways.
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Kinase Inhibition: A primary mechanism of action for many phthalazine derivatives is the inhibition of protein kinases, which are crucial for cell growth, proliferation, and survival.[4][5] For instance, derivatives of this class have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth.[4][6]
-
Cell Cycle Arrest and Apoptosis: Phthalazine-piperazine hybrids have been shown to induce cell cycle arrest and apoptosis (programmed cell death) in various cancer cell lines.[3][6]
The following diagram illustrates a potential mechanism of action for this class of compounds as kinase inhibitors:
Caption: Potential mechanism of action of phthalazine-piperazine analogues as kinase inhibitors.
Other Potential Applications
Derivatives of the phthalazine scaffold have also been explored for a range of other therapeutic applications, including:
The specific biological profile of 1-Methyl-4-(piperazin-1-yl)phthalazine would need to be determined through rigorous in vitro and in vivo studies.
Conclusion and Future Directions
1-Methyl-4-(piperazin-1-yl)phthalazine belongs to a class of heterocyclic compounds with significant promise in drug discovery. While detailed experimental data for this specific molecule is not widely available, this guide provides a comprehensive framework for its synthesis, characterization, and potential biological evaluation based on established knowledge of analogous structures. The phthalazine-piperazine scaffold has consistently demonstrated potent anticancer activity, and further investigation into the structure-activity relationships of derivatives like 1-Methyl-4-(piperazin-1-yl)phthalazine is warranted. Future research should focus on the development of efficient and scalable synthetic routes, thorough spectroscopic and physicochemical characterization, and comprehensive in vitro and in vivo pharmacological profiling to fully elucidate the therapeutic potential of this promising molecule.
References
- Samala, R., Nukala, S. K., Thirukovela, N. S., Dasari, G., & Bandari, S. (2022). One-Pot Synthesis of Some New Phthalazine-Piperazine-1,2,4-Oxadiazole Hybrids: Anticancer Evaluation, Molecular Docking and ADMET Studies.
- Singh, S., et al. (2010). Pharmacological action and SAR of Phthalazine derivatives-A Review. International Journal of Chemical and Analytical Science, 1(5), 79-87.
- Elmeligie, S., et al. (2021). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Bioorganic Chemistry, 115, 105211.
- An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. (n.d.).
- Hassan, A. A., et al. (2022). Identification of novel piperazine-tethered phthalazines as selective CDK1 inhibitors endowed with in vitro anticancer activity toward the pancreatic cancer. European Journal of Medicinal Chemistry, 243, 114704.
- Pharmacophore hybridization strategy for combining phthalazine, piperazine and pyrazole. (n.d.).
- Moustafa, A. H., et al. (2021). Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. ACS Medicinal Chemistry Letters, 12(7), 1136-1144.
- Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Deriv
- Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction. (n.d.).
- Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Deriv
- Mohamed, S. A., et al. (2022). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 28(1), 285.
- Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. (2020). Journal of King Saud University - Science, 32(8), 3369-3380.
- BenchChem. (2025). Chemical Properties of the Phthalazine Ring System.
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017).
- Chen, Y.-C., et al. (2021).
- Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (2024). International Journal of Molecular Sciences, 25(2), 1069.
- Pharmacological activities of various phthalazine and phthalazinone deriv
- ChemicalBook. (n.d.). 1(2H)-Phthalazinone(119-39-1) 1H NMR spectrum.
- Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inh. (2024). RSC Advances, 14(18), 12695-12716.
- BenchChem. (2025).
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Processes, 8(5), 558.
- Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. (n.d.).
- Synthesis and Spectral Characterization of Some Phthalazinone Derivatives. (2012). Journal of Chemical Research, 2012(2), 76-79.
- Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2021). Pharmaceuticals, 14(10), 978.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Phthalazines.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Identification of novel piperazine-tethered phthalazines as selective CDK1 inhibitors endowed with in vitro anticancer activity toward the pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
